2-(2,6-Difluorophenyl)-2-oxoacetaldehyde
Description
2-(2,6-Difluorophenyl)-2-oxoacetaldehyde is an organic compound featuring a phenyl ring substituted with fluorine atoms at the 2- and 6-positions, coupled with an oxoacetaldehyde functional group. The oxoacetaldehyde group may confer reactivity in nucleophilic addition or condensation reactions, though experimental validation is required.
Properties
Molecular Formula |
C8H4F2O2 |
|---|---|
Molecular Weight |
170.11 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H4F2O2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-4H |
InChI Key |
BEDFMVRSEFYSDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between 2-(2,6-Difluorophenyl)-2-oxoacetaldehyde and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Groups | Fluorine Positions | Physical State | Density (g/cm³) | pKa |
|---|---|---|---|---|---|---|---|---|
| This compound | Not Available | C₈H₅F₂O₂ (inferred) | ~183 (estimated) | Oxoacetaldehyde | 2,6 | Not Reported | Not Reported | Not Reported |
| 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid | 1018295-42-5 | C₈H₅F₂NO₃ | 201.13 | Amino, Oxoacetic acid | 2,6 | Powder | 1.601±0.06 | 2.73±0.40 |
| 2-(2,5-Difluorophenyl)-2-oxoacetic Acid | 1094294-16-2 | C₈H₄F₂O₃ | 186.11 | Oxoacetic acid | 2,5 | Not Reported | Not Reported | Not Reported |
| 2-(4-Hydroxyphenyl)-2-oxoacetaldehyde, hydrate | Not Available | C₈H₇O₃·H₂O (inferred) | ~186 (estimated) | Oxoacetaldehyde, Hydroxyl | None | Hydrate | Not Reported | Not Reported |
| Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate | 1193392-97-0 | C₁₂H₁₅FO₄ | 242.24 | Ester, Methoxy | 4 | Not Reported | Not Reported | Not Reported |
Key Observations :
Fluorine Substitution : The position of fluorine significantly impacts electronic and steric properties. The 2,6-difluoro substitution in the target compound likely enhances symmetry and steric hindrance compared to the 2,5-difluoro isomer .
The ester group in Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate offers hydrolytic stability compared to the aldehyde, which is prone to oxidation .
Physicochemical Properties: The higher density (1.601 g/cm³) of 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid suggests greater molecular packing efficiency due to hydrogen bonding from the amino group . The absence of a hydroxyl or amino group in the target compound may reduce its water solubility compared to the hydrate or acid derivatives .
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